molecular formula C8H6ClF2NO B15225508 3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-

3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-

Cat. No.: B15225508
M. Wt: 205.59 g/mol
InChI Key: MLTPFSSREOWLQN-UHFFFAOYSA-N
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Description

5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a chloro group at the 5th position and a 1,1-difluoroethyl group at the 6th position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloro and difluoroethyl groups may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde is unique due to the presence of both chloro and difluoroethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

IUPAC Name

5-chloro-6-(1,1-difluoroethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6ClF2NO/c1-8(10,11)7-6(9)2-5(4-13)3-12-7/h2-4H,1H3

InChI Key

MLTPFSSREOWLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)C=O)Cl)(F)F

Origin of Product

United States

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